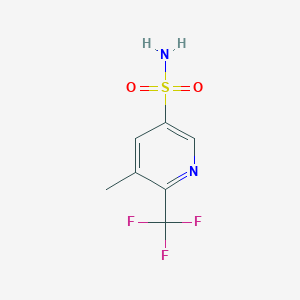
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and are widely used in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it a valuable building block in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are often used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
Compounds containing a trifluoromethyl group are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting they may interact with biochemical pathways related to pest resistance.
Pharmacokinetics
The compound’s molecular weight is 24020 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide. For instance, the success of Suzuki–Miyaura (SM) cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the synthesis process. Additionally, the use of recyclable catalysts and green chemistry principles can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for deprotonation, acids like hydrochloric acid (HCl) for protonation, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Scientific Research Applications
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Known for its use in agrochemicals and as a synthetic intermediate.
5-(Trifluoromethyl)-2-pyridinesulfonamide: Another trifluoromethyl-substituted pyridine with similar chemical properties.
Uniqueness
5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both the methyl and trifluoromethyl groups on the pyridine ring enhances its chemical versatility, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-2-5(15(11,13)14)3-12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWZWXPDUCRRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
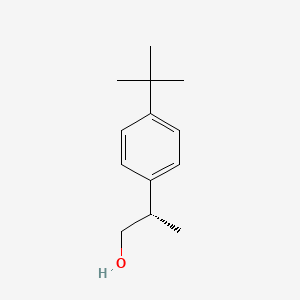

![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2866800.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)
![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)
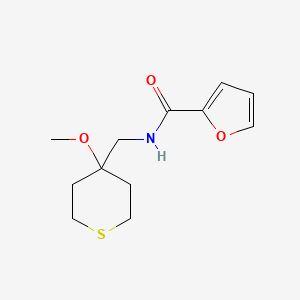

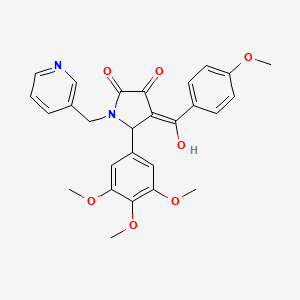
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)
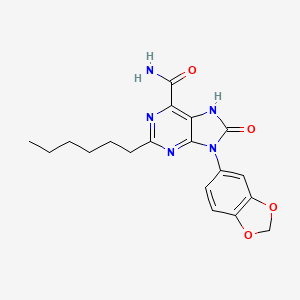
![2-[(2-methyl-3,5-dinitrophenyl)sulfanyl]acetic acid](/img/structure/B2866815.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2866816.png)

